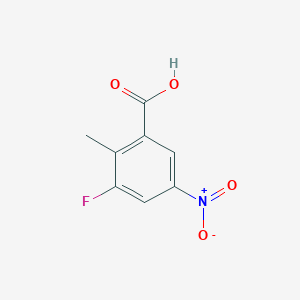

3-Fluoro-2-methyl-5-nitrobenzoic acid

Description

Significance of Aromatic Fluorination in Contemporary Chemical Synthesis

The introduction of fluorine into aromatic systems is a cornerstone of modern chemical synthesis, profoundly influencing the parent molecule's physical, chemical, and biological properties. chemicalbook.com Fluorine's high electronegativity and relatively small size can dramatically alter a compound's reactivity, stability, and intermolecular interactions. bldpharm.com This process, known as aromatic fluorination, is particularly critical in the pharmaceutical and materials science industries. chemicalbook.com In drug design, the strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. pharmaffiliates.comsynhet.com The carbon-fluorine bond is the strongest in organic chemistry, which contributes to the increased thermal and oxidative stability of fluorinated compounds. google.com Methods for creating these C-F bonds have evolved significantly, now including a range of electrophilic, nucleophilic, and transition-metal-catalyzed techniques that allow for precise installation of fluorine onto aromatic scaffolds. chemicalbook.compharmaffiliates.com

Importance of Nitro-Substituted Benzoic Acid Scaffolds as Synthons

Benzoic acid and its derivatives are fundamental scaffolds, or building blocks, in the synthesis of a vast array of organic molecules, including many pharmaceutical agents. fluorochem.co.uk The incorporation of a nitro group (—NO₂) onto this scaffold further enhances its utility as a synthon. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). google.com This property allows for the displacement of other substituents, such as halogens, by a variety of nucleophiles. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group (—NH₂). This transformation opens up a rich field of subsequent chemical modifications, providing a gateway to the synthesis of anilines, benzimidazoles, and other nitrogen-containing heterocyclic systems that are prevalent in medicinal chemistry.

Overview of Research Directions for 3-Fluoro-2-methyl-5-nitrobenzoic Acid and Related Analogues

3-Fluoro-2-methyl-5-nitrobenzoic acid is a specific substituted benzoic acid derivative whose structural features—a fluorine atom, a methyl group, and a nitro group—make it a compound of interest for synthetic applications. google.com The interplay of the mildly activating methyl group with the deactivating fluorine and strongly deactivating nitro group creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations. google.com

While extensive research specifically documenting the applications of 3-Fluoro-2-methyl-5-nitrobenzoic acid is limited in publicly available literature, its properties and potential can be inferred from its structural components and the documented use of its isomers and related analogues. The compound is primarily available for research purposes, indicating its role as a building block in exploratory synthesis. bldpharm.comgoogle.com

Below are the known chemical properties of the title compound.

Table 1: Physicochemical Properties of 3-Fluoro-2-methyl-5-nitrobenzoic acid (Note: This table is interactive and can be sorted by clicking on the headers.)

| Property | Value | Reference |

| CAS Number | 146948-48-3 | bldpharm.comgoogle.com |

| Molecular Formula | C₈H₆FNO₄ | bldpharm.comgoogle.com |

| Molecular Weight | 199.14 g/mol | bldpharm.comgoogle.com |

| Melting Point | Not available in public literature | |

| Boiling Point | Not available in public literature | |

| Purity | ≥97% |

The primary research direction for a compound like 3-Fluoro-2-methyl-5-nitrobenzoic acid is its use as an intermediate. The presence of the nitro group suggests its utility in synthesizing amino derivatives. The fluorine atom, activated by the electron-withdrawing nitro group, is a potential site for nucleophilic aromatic substitution reactions. google.com

The research applications of its analogues are well-documented and provide a strong indication of the potential synthetic pathways for the title compound. For example, the related compound 5-fluoro-2-methyl-3-nitrobenzoic acid is a key intermediate in the synthesis of Rucaparib, a poly ADP-ribose polymerase (PARP) inhibitor used in cancer therapy. Other fluoronitrobenzoic acids are used to create complex heterocyclic structures like dibenzoxazepines and benzimidazoles, which are important motifs in drug discovery. Studies on similar compounds also suggest potential for developing agents with antimicrobial or antitumor properties. google.com

The table below details several analogues and their documented applications, highlighting the synthetic versatility of this class of molecules.

Table 2: Research Applications of Selected Analogues of 3-Fluoro-2-methyl-5-nitrobenzoic acid (Note: This table is interactive and can be sorted by clicking on the headers.)

| Compound Name | CAS Number | Key Application / Research Finding | Reference |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | Intermediate for the PARP inhibitor Rucaparib. | |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | Used in the solid-support synthesis of dibenz[b,f]oxazepin-11(10H)-ones via SNAr. | |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | Precursor for benzimidazole (B57391) derivatives, which have applications as antimicrobials and antipsychotics. | |

| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | A versatile building block in organic chemistry due to its reactive functional groups. | |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | Used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. | chemicalbook.com |

| 3-Fluoro-4-methyl-5-nitro-benzoic acid | 400-88-4 | Utilized as a pharmaceutical intermediate and fine chemical reagent. | synhet.com |

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. For 3-fluoro-2-methyl-5-nitrobenzoic acid, the most logical disconnection is the removal of the nitro group, leading to the precursor 3-fluoro-2-methylbenzoic acid. This is because the nitro group is typically introduced via an electrophilic aromatic substitution, a well-established transformation.

Further disconnection of the carboxylic acid group from 3-fluoro-2-methylbenzoic acid could lead to 3-fluoro-2-methyltoluene. This approach is advantageous as the oxidation of a methyl group to a carboxylic acid is a standard transformation. Therefore, a forward synthesis would likely commence with 3-fluoro-2-methyltoluene, followed by oxidation and then a regioselective nitration. This strategy is often preferred for synthesizing polysubstituted benzenes. libretexts.org

Precursor Synthesis and Preparation of Starting Materials

The availability and synthesis of the key precursor, 3-fluoro-2-methylbenzoic acid, are critical for the successful synthesis of the target compound.

Synthesis of Key Fluorinated and Methylated Aromatic Intermediates

The precursor, 3-fluoro-2-methylbenzoic acid, can be synthesized from 2-fluoro-4-bromotoluene. This is achieved through a Grignard reaction with magnesium, followed by carboxylation with carbon dioxide to yield 3-fluoro-4-methyl-benzoic acid. prepchem.com Alternatively, 3-fluoro-2-methylbenzoic acid is commercially available from various suppliers. ossila.comoakwoodchemical.com The development of efficient methods for preparing fluoroorganic compounds is an active area of research due to their importance in pharmaceuticals and agrochemicals. nih.gov

Regioselective Introduction of the Nitro Group

The introduction of the nitro group at the C5 position of 3-fluoro-2-methylbenzoic acid is the most crucial and challenging step, requiring careful control of reaction conditions to achieve the desired regioselectivity.

Electrophilic Aromatic Nitration Conditions and Reagent Optimization

The nitration of aromatic compounds is typically achieved using a mixture of nitric acid (HNO₃) and a strong acid catalyst, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comma.edu For the nitration of substituted benzoic acids, maintaining a low temperature is crucial to control the reaction and prevent the formation of unwanted side products. truman.edu A common procedure involves cooling the reaction mixture in an ice-water bath. ma.edu

A patented method for the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid involves the use of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid), which has been shown to increase the yield and purity of the product. google.com

Table 1: Optimized Nitration Conditions

| Reactant/Reagent | Conditions | Role |

| 3-Fluoro-2-methylbenzoic Acid | Substrate | The aromatic compound to be nitrated. |

| Fuming Nitric Acid (HNO₃) | -5 to 0 °C | Source of the nitronium ion. |

| Oleum (H₂SO₄/SO₃) | -5 to 0 °C | Catalyst to generate the nitronium ion. |

Influence of Substituent Effects on Nitration Regiochemistry

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org

-COOH (Carboxylic Acid): This is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic substitution. vedantu.com

-F (Fluoro): Halogens are deactivating but ortho-, para-directing. libretexts.org

-CH₃ (Methyl): This is an electron-donating group and an ortho-, para-director, activating the ring. libretexts.org

In the case of 3-fluoro-2-methylbenzoic acid, the methyl group at C2 directs ortho (C3) and para (C5). The fluoro group at C3 directs ortho (C2, C4) and para (C6). The carboxylic acid at C1 directs meta (C3, C5). The C5 position is para to the activating methyl group and meta to the deactivating carboxylic acid and fluoro groups. The activating effect of the methyl group, combined with the meta-directing effect of the other two substituents, strongly favors the introduction of the nitro group at the C5 position. Substituents that activate the ring make it more reactive than benzene, while deactivating groups make it less reactive. libretexts.orglumenlearning.com

Mitigation of Isomer Formation and By-product Control

While the directing effects favor the formation of the desired 5-nitro isomer, the formation of other isomers is possible. To minimize by-product formation, careful control of reaction conditions is essential. Low-temperature processes can significantly reduce the yield of undesired isomers. acs.org The slow and controlled addition of the nitrating agent is also a common practice to maintain control over the reaction. ma.edu

The use of solid acid catalysts like zeolites has been explored as an alternative to mixed acids to improve safety and isomer control in nitration reactions. acs.org For some substrates, specific metal catalysts can also influence the isomer distribution. dtic.mil

Following the reaction, purification of the product is necessary to remove any isomeric impurities. This is often achieved through recrystallization.

An in-depth examination of the synthetic pathways for 3-Fluoro-2-methyl-5-nitrobenzoic acid reveals a series of sophisticated chemical strategies. The construction of this molecule hinges on the precise introduction of its three distinct substituents—fluoro, methyl, and nitro groups—onto the benzene ring, alongside the formation of the carboxylic acid moiety. This article focuses exclusively on the methodologies employed for the selective fluorination of the aromatic ring and the functionalization of the carboxylic acid group.

Properties

IUPAC Name |

3-fluoro-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXVJNNOFZBSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 2 Methyl 5 Nitrobenzoic Acid

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations.

Reduction to Amino Functionality: Catalytic Hydrogenation and Chemical Reduction Methods

The reduction of the nitro group to an amino group is a pivotal transformation, yielding 3-amino-5-fluoro-2-methylbenzoic acid, a versatile precursor for various bioactive compounds. This conversion can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method is widely employed due to its clean nature and high efficiency. The reaction typically involves the use of a metal catalyst and a hydrogen source.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas | Methanol (B129727) | 25-40 | 1-5 bar | >95% | General observation from patents |

| Platinum on Carbon (Pt/C) | Hydrogen Gas | Ethanol | 25-50 | 1-5 bar | High | sci-hub.se |

| Raney Nickel | Hydrogen Gas | Ethanol | 50-80 | 10-20 bar | Good to Excellent | sci-hub.se |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the addition of hydrogen atoms.

Chemical Reduction Methods: Various chemical reagents can also effectively reduce the nitro group. These methods are often preferred when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

| Reagent | Conditions | Solvent | Yield (%) | Reference |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Ethanol | High | sci-hub.se |

| Iron (Fe) | Acetic Acid or HCl | Water/Ethanol | Good to Excellent | sci-hub.se |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Water | Moderate to Good | General Method |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The choice of reducing agent can be critical to avoid unwanted side reactions. For instance, SnCl₂ is a mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities.

Exploration of Other Nitro Group Transformations

Beyond reduction to the amino group, the nitro functionality can undergo other transformations, although these are less commonly reported for this specific molecule. In broader organic synthesis, aromatic nitro groups can be partially reduced to azoxy, azo, or hydrazo compounds under specific conditions. nih.gov Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a reactivity profile that will be discussed in the context of the fluoro substituent. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives.

Derivatization Reactions: Amide, Anhydride (B1165640), and Acyl Halide Formations

Amide Formation: The conversion of the carboxylic acid to an amide is a common derivatization. This is typically achieved by first activating the carboxylic acid, followed by reaction with an amine. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to its more reactive acyl chloride.

Anhydride Formation: Symmetrical anhydrides can be formed from carboxylic acids. For a related compound, 2-methyl-3-nitrobenzoic acid, treatment with thionyl chloride was observed to produce the corresponding anhydride, suggesting a similar reaction pathway is feasible for 3-fluoro-2-methyl-5-nitrobenzoic acid. The reaction likely proceeds through the formation of an acyl chloride intermediate, which then reacts with another molecule of the carboxylic acid.

Acyl Halide Formation: The formation of an acyl halide, typically an acyl chloride, is a key step in the synthesis of amides and esters. This is generally accomplished by reacting the carboxylic acid with a chlorinating agent.

| Reagent | Product | Conditions | Reference |

| Thionyl Chloride (SOCl₂) | 3-Fluoro-2-methyl-5-nitrobenzoyl chloride | Reflux | prepchem.com |

| Oxalyl Chloride ((COCl)₂) | 3-Fluoro-2-methyl-5-nitrobenzoyl chloride | Room Temperature, cat. DMF | chemicalbook.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Decarboxylation Studies and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of aromatic carboxylic acids typically requires harsh conditions unless the ring is activated by specific substituents. For nitrobenzoic acids, decarboxylation can be achieved by heating with a substance like soda lime. epo.org Copper and its salts are also known to catalyze decarboxylation reactions of aromatic acids, often requiring high temperatures. epo.org Specific studies on the decarboxylation of 3-fluoro-2-methyl-5-nitrobenzoic acid are not widely reported, but it is expected to require elevated temperatures, potentially in the presence of a catalyst.

Reactivity of the Fluoro Substituent

The fluorine atom on the aromatic ring is generally unreactive towards electrophilic substitution. However, its reactivity is significantly enhanced towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position. The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

The general mechanism for the SNAr reaction is as follows:

A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex).

The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

Various nucleophiles can displace the fluoro group, leading to a diverse range of substituted products.

| Nucleophile | Product Type | General Conditions |

| Amines (RNH₂) | Substituted anilines | Heat, often in a polar aprotic solvent like DMF |

| Alkoxides (RO⁻) | Aryl ethers | Base (e.g., NaH, K₂CO₃) in an alcohol or aprotic solvent |

| Thiolates (RS⁻) | Thioethers | Base in a suitable solvent |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The rate of substitution is dependent on the strength of the nucleophile and the reaction conditions. The presence of the methyl group ortho to the fluorine may introduce some steric hindrance, potentially influencing the reaction rate compared to unmethylated analogues.

Nucleophilic Displacement of Fluorine

The fluorine atom at the C-3 position of 3-fluoro-2-methyl-5-nitrobenzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C-5 position (para to the fluorine). The nitro group stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy for the displacement of the fluoride (B91410) ion.

While specific studies on 3-fluoro-2-methyl-5-nitrobenzoic acid are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds. For instance, research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which also features a fluorine atom para to a nitro group and ortho to another electron-withdrawing group, demonstrates successful SNAr reactions with a variety of nucleophiles. libretexts.orgyoutube.commasterorganicchemistry.comgoogle.com These reactions typically proceed under moderate conditions and afford good yields of the substituted products. Similarly, 2-fluoro-5-nitrobenzoic acid is known to undergo SNAr where the fluorine is displaced by nucleophiles like the hydroxyl group of phenols. quora.com

The general mechanism for the nucleophilic displacement of fluorine in this context involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the oxygen atoms of the para-nitro group. Subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The following table, based on the reactivity of the analogous 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrates potential nucleophilic substitution reactions for 3-fluoro-2-methyl-5-nitrobenzoic acid. youtube.com

| Nucleophile (NuH) | Reagent/Conditions | Product |

| Methanol (CH₃OH) | KOH, MeOH, 80°C | 3-Methoxy-2-methyl-5-nitrobenzoic acid |

| Ethanol (CH₃CH₂OH) | KOH, EtOH, 80°C | 3-Ethoxy-2-methyl-5-nitrobenzoic acid |

| Phenol (C₆H₅OH) | K₂CO₃, DMF, 80°C | 3-Phenoxy-2-methyl-5-nitrobenzoic acid |

| Thiophenol (C₆H₅SH) | K₂CO₃, DMF, 90°C | 3-(Phenylthio)-2-methyl-5-nitrobenzoic acid |

| Morpholine | K₂CO₃, DMF, 85°C | 3-Morpholino-2-methyl-5-nitrobenzoic acid |

| Piperidine | K₂CO₃, DMF, 85°C | 3-Piperidino-2-methyl-5-nitrobenzoic acid |

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The substituents on the benzene (B151609) ring of 3-fluoro-2-methyl-5-nitrobenzoic acid have competing effects on the ring's electron density and reactivity towards electrophiles and nucleophiles.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position relative to itself (C-2, C-4, C-6).

Methyl Group (-CH₃): The methyl group is an activating group, donating electron density to the ring through hyperconjugation and a weak inductive effect. It directs incoming electrophiles to the ortho and para positions.

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director for electrophilic substitution.

In 3-fluoro-2-methyl-5-nitrobenzoic acid, the aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the nitro, fluoro, and carboxylic acid groups. The activating effect of the methyl group is largely overcome by the three deactivating groups. Any potential electrophilic attack would be directed by the interplay of these groups, making the prediction of a single substitution site complex without experimental data.

Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution, as discussed in the previous section. The fluorine atom's position para to the strongly deactivating nitro group makes it the most likely site for nucleophilic attack.

Reactivity of the Methyl Group

The methyl group at the C-2 position offers another site for chemical modification, distinct from the reactions on the aromatic ring itself.

Oxidative Transformations of the Methyl Group

The methyl group of 3-fluoro-2-methyl-5-nitrobenzoic acid can be oxidized to a carboxylic acid group. This transformation is a common reaction for alkyl groups on an aromatic ring, particularly when the ring is substituted with electron-withdrawing groups. The presence of the nitro group can make the methyl group's C-H bonds more resistant to oxidation, often requiring strong oxidizing agents and harsh reaction conditions.

Common reagents for the oxidation of an aryl methyl group to a carboxylic acid include:

Potassium permanganate (B83412) (KMnO₄) in an alkaline, acidic, or neutral medium. reddit.com

Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid. reddit.com

Nitric acid (HNO₃). libretexts.org

For example, the oxidation of p-nitrotoluene to p-nitrobenzoic acid is a well-established procedure that typically employs an acidic or alkaline solution of potassium permanganate with heating. reddit.comwikipedia.org Applying this to the target molecule would likely convert the 2-methyl group into a carboxylic acid, yielding 5-fluoro-3-nitroisophthalic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the starting material or product.

Radical Reactions at the Methyl Position

The benzylic hydrogens of the methyl group are susceptible to free-radical reactions, most notably free-radical halogenation. lscollege.ac.ingoogle.com This type of reaction is typically initiated by UV light or a radical initiator. A common and selective method for benzylic bromination is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) as the bromine source with a small amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. libretexts.org

This reaction proceeds via a free-radical chain mechanism:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: The initiator radical abstracts a bromine atom from NBS to form a bromine radical. The bromine radical then abstracts a benzylic hydrogen from the methyl group to form a resonance-stabilized benzyl (B1604629) radical and HBr. This benzyl radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain.

Termination: Combination of any two radical species.

Applying this to 3-fluoro-2-methyl-5-nitrobenzoic acid would be expected to yield 2-(bromomethyl)-3-fluoro-5-nitrobenzoic acid. This product, a benzyl bromide, is a versatile intermediate for further functionalization, for example, through nucleophilic substitution at the benzylic carbon.

Interplay of Substituents on Aromatic Electrophilic and Nucleophilic Character

Directed Metalation and Ortho-Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. reddit.com The reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). libretexts.orglscollege.ac.inelectronicsandbooks.com

In 3-fluoro-2-methyl-5-nitrobenzoic acid, several functional groups could potentially direct lithiation. The deprotonated carboxylic acid (carboxylate) is a known DMG. lscollege.ac.inelectronicsandbooks.com The fluorine atom and the methyl group can also influence the site of metalation. The relative directing ability of these groups is crucial in determining the outcome of the reaction.

Studies on substituted benzoic acids have established a hierarchy of directing abilities for various functional groups. lscollege.ac.inelectronicsandbooks.com The carboxylate group is an effective DMG, directing lithiation to the C-2 and C-6 positions. In the case of 3-fluoro-2-methyl-5-nitrobenzoic acid, the potential sites for lithiation directed by the carboxylate would be C-2 (blocked by the methyl group) and C-6.

The fluorine atom is also a moderate ortho-directing group. In this molecule, it could direct lithiation to the C-2 (blocked) or C-4 positions. The methyl group is a weak directing group. The strongly electron-withdrawing nitro group generally disfavors ortho-lithiation due to its propensity to react with organolithium reagents.

Considering the directing strengths, the most likely outcome for a directed metalation reaction on 3-fluoro-2-methyl-5-nitrobenzoic acid would be lithiation at the C-6 position, directed by the powerful carboxylate group. The resulting aryllithium species could then be trapped with various electrophiles to introduce a new substituent at this position, providing a route to highly functionalized benzoic acid derivatives.

Regioselectivity and Stereoselectivity in Complex Transformations

The chemical reactivity of 3-fluoro-2-methyl-5-nitrobenzoic acid is intricately governed by the electronic and steric interplay of its three distinct substituents on the aromatic ring: the fluoro, methyl, and nitro groups. These substituents dictate the regioselectivity of electrophilic and nucleophilic substitution reactions and would be critical in directing the outcome of any potential stereoselective transformations.

The directing effects of the individual substituents are well-established in organic chemistry. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, the methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom, being a halogen, exhibits a dual role; it is deactivating due to its inductive electron-withdrawing effect but is an ortho-, para-director due to resonance effects.

In the context of 3-fluoro-2-methyl-5-nitrobenzoic acid, the positions on the aromatic ring are influenced by these competing effects. The C4 position is ortho to the activating methyl group and para to the deactivating but ortho-, para-directing fluorine atom, while also being ortho to the meta-directing nitro group. The C6 position is ortho to both the methyl and nitro groups. This complex substitution pattern makes predicting the outcome of further functionalization challenging and highly dependent on the nature of the reagent and reaction conditions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A key aspect of the reactivity of 3-fluoro-2-methyl-5-nitrobenzoic acid is its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the fluorine atom, significantly activates the ring towards nucleophilic attack, making the fluorine atom a good leaving group. This regioselectivity is a direct consequence of the stabilization of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, by the nitro group.

While specific studies on the SNAr reactions of 3-fluoro-2-methyl-5-nitrobenzoic acid are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a structurally similar compound, demonstrate the high regioselectivity of nucleophilic substitution at the fluorine-bearing carbon. beilstein-journals.orgresearchgate.netnih.govnih.gov In these reactions, a variety of nucleophiles, including alkoxides, phenoxides, thiophenol, and amines, readily displace the fluorine atom. beilstein-journals.orgresearchgate.netnih.govnih.gov The reaction conditions and yields from these studies provide a strong predictive framework for the behavior of 3-fluoro-2-methyl-5-nitrobenzoic acid in similar transformations.

Below is a table summarizing the regioselective SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles, which serves as a pertinent model for the expected reactivity of 3-fluoro-2-methyl-5-nitrobenzoic acid.

| Entry | Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Methanol | KOH | Methanol | 80 | 0.5 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| 2 | Ethanol | KOH | Ethanol | 80 | 0.6 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| 3 | Isopropanol | NaH | Isopropanol | rt | 6 | 3-isopropoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 72 |

| 4 | Phenol | K₂CO₃ | DMF | 80 | 3 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| 5 | Thiophenol | K₂CO₃ | DMF | 90 | 3 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| 6 | Morpholine | K₂CO₃ | DMF | 85 | 7 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

| 7 | Piperidine | K₂CO₃ | DMF | 85 | 3 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |

| 8 | Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)pyrrolidine | 67 |

Data adapted from studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with similar electronic and regiochemical properties. beilstein-journals.orgresearchgate.net

Stereoselectivity in Complex Transformations

The introduction of stereocenters in derivatives of 3-fluoro-2-methyl-5-nitrobenzoic acid presents a significant synthetic challenge. The molecule itself is achiral, but its functional groups offer handles for stereoselective modifications. For instance, the reduction of the nitro group to an amine, followed by reactions at the resulting amino group or the carboxylic acid, could, in principle, be carried out stereoselectively.

However, there is a notable lack of specific examples in the scientific literature detailing stereoselective reactions involving this compound. The development of stereoselective methods would likely require the use of chiral catalysts or auxiliaries. For example, a stereoselective reduction of a ketone that could be introduced at the methyl group, or a diastereoselective reaction on the carboxylic acid using a chiral alcohol to form an ester, are conceivable strategies. Given the importance of this structural motif in medicinal chemistry, as exemplified by its use in the synthesis of the PARP inhibitor Rucaparib, the development of stereoselective transformations remains a valuable goal for synthetic chemists.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2 Methyl 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Fluoro-2-methyl-5-nitrobenzoic acid. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment can be established.

The ¹H NMR spectrum of 3-Fluoro-2-methyl-5-nitrobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the nitro and fluoro groups, along with the electron-donating methyl group, significantly influences the chemical shifts of the aromatic protons.

The signal for the acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl protons are expected to produce a singlet at approximately 2.5 ppm. The two aromatic protons will appear as doublets, with their chemical shifts influenced by the surrounding substituents. The proton at the C4 position is expected to be deshielded by the adjacent nitro group and coupled to the fluorine atom, while the proton at the C6 position will be influenced by both the fluorine and the carboxylic acid group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | ~12.5 | br s | - | 1H |

| Ar-H (C4) | ~8.4 | d | ³JH-F ≈ 8 | 1H |

| Ar-H (C6) | ~8.2 | d | ⁴JH-F ≈ 4 | 1H |

| -CH₃ | ~2.5 | s | - | 3H |

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically around 165-170 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the attached substituents. The carbon atom attached to the fluorine (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JC-F, ³JC-F). The methyl carbon will have a characteristic upfield chemical shift of around 15-20 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

|---|---|---|

| -COOH | ~168 | - |

| C1 | ~135 | d, ³JC-F |

| C2 | ~130 | d, ²JC-F |

| C3 | ~160 | d, ¹JC-F |

| C4 | ~125 | d, ²JC-F |

| C5 | ~148 | d, ³JC-F |

| C6 | ~120 | d, ⁴JC-F |

| -CH₃ | ~18 | - |

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For 3-Fluoro-2-methyl-5-nitrobenzoic acid, a single signal is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. This signal will be split into a doublet of doublets due to coupling with the two aromatic protons at the C4 and C6 positions, providing further confirmation of the substitution pattern.

To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. In this case, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 3-Fluoro-2-methyl-5-nitrobenzoic acid is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹.

The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibration is expected to be observed in the fingerprint region, typically between 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Methyl) | 2850-2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| NO₂ asymmetric stretch | 1520-1560 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong, Multiple Bands |

| NO₂ symmetric stretch | 1340-1380 | Strong |

| C-F stretch | 1000-1400 | Strong |

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of 3-Fluoro-2-methyl-5-nitrobenzoic acid, complementing infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecular structure. The Raman spectrum is characterized by distinct bands corresponding to the vibrations of its specific functional groups and the aromatic ring system.

Key Raman active modes for this compound are anticipated based on studies of similar substituted nitrobenzoic acids. researchgate.netmorressier.com The strong electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electron-donating methyl group, influences the electronic distribution and, consequently, the vibrational frequencies of the benzene (B151609) ring.

Expected Raman Shifts and Vibrational Assignments:

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Description |

| ~1600-1630 | Aromatic C=C Stretching | Vibrations associated with the stretching of the carbon-carbon double bonds within the benzene ring. |

| ~1520-1550 | Asymmetric NO₂ Stretching | The asymmetric stretching vibration of the nitro group, often a strong band in the Raman spectrum. |

| ~1340-1360 | Symmetric NO₂ Stretching | The symmetric stretching of the nitro group, which is typically very intense and characteristic in Raman spectra of nitro compounds. morressier.com |

| ~1250-1300 | C-N Stretching | Vibration corresponding to the stretching of the bond between the aromatic ring and the nitro group. |

| ~1000-1050 | Ring Breathing Mode | A symmetric radial expansion and contraction of the benzene ring, often a sharp and well-defined peak. |

| ~800-850 | C-NO₂ Bending | The bending or deformation vibration of the carbon-nitro group bond. |

| ~700-750 | C-F Stretching | Vibration associated with the carbon-fluorine bond, though it can be weak in Raman spectra. |

Solid-State and Solution-Phase Spectral Comparisons

Comparing the spectroscopic data of 3-Fluoro-2-methyl-5-nitrobenzoic acid in the solid state versus in a solution phase reveals important information about intermolecular interactions.

In the solid state, carboxylic acids like this one typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked. This strong intermolecular interaction significantly affects the vibrational frequencies, particularly those of the carboxyl group. The C=O stretching vibration in the solid-state spectrum is expected to appear at a lower wavenumber compared to the solution phase, due to the weakening of the carbonyl double bond through hydrogen bonding. Peak broadening is also a common feature in solid-state spectra due to the constrained environment and crystal lattice effects.

In a solution phase (using a non-polar solvent), these intermolecular hydrogen bonds are disrupted, and the molecules exist in a more isolated or solvated state. This leads to several observable spectral changes:

C=O Stretching: A shift to a higher frequency (e.g., from ~1680-1700 cm⁻¹ in solid state to ~1700-1730 cm⁻¹ in solution) for the carbonyl stretch is expected.

O-H Stretching: The broad O-H stretching band associated with the hydrogen-bonded dimer in the solid state is replaced by a sharper band for the "free" hydroxyl group in dilute solutions.

Peak Sharpening: Generally, spectral bands become sharper and better resolved in the solution phase due to the more homogeneous environment and reduced intermolecular constraints.

These differences between the solid-state and solution-phase spectra are crucial for understanding the effects of molecular aggregation and crystal packing on the vibrational properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive analytical technique for determining the molecular weight and elucidating the structure of 3-Fluoro-2-methyl-5-nitrobenzoic acid through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the unequivocal determination of the elemental composition of the molecule.

Molecular Formula: C₈H₆FNO₄

Theoretical Monoisotopic Mass: 199.0281 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental formula C₈H₆FNO₄, distinguishing it from any other combination of atoms that might have the same nominal mass.

Fragmentation Pathways and Structural Interpretation

In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of fragment ions that helps to confirm its structure. The fragmentation of aromatic carboxylic acids and nitro compounds follows predictable pathways. nih.govmiamioh.edu

Proposed Fragmentation Pathway:

Molecular Ion (M⁺): The initial ion formed is the parent molecular ion with an m/z corresponding to the molecular weight of the compound (~199).

Loss of a Hydroxyl Radical (M-17): A common fragmentation for carboxylic acids is the loss of •OH from the carboxyl group, resulting in a prominent acylium ion.

Loss of Water (M-18): In some cases, particularly with an ortho-methyl group, the loss of a water molecule can occur.

Loss of Nitric Oxide (M-30): Nitroaromatic compounds can lose •NO.

Loss of a Carboxyl Radical (M-45): Cleavage of the entire carboxyl group (•COOH) is another possible pathway.

Loss of Nitrogen Dioxide (M-46): The loss of •NO₂ is a characteristic fragmentation for nitro compounds.

Table of Key Fragment Ions:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 199 | [C₈H₆FNO₄]⁺ | (Molecular Ion) |

| 182 | [C₈H₅FNO₃]⁺ | •OH |

| 169 | [C₈H₆FO₃]⁺ | •NO |

| 153 | [C₈H₅FO₂]⁺ | •NO₂ |

| 154 | [C₇H₅FNO]⁺ | •COOH |

| 125 | [C₇H₅F]⁺ | •COOH and CO |

X-ray Crystallography for Definitive Structural Validation

X-ray crystallography provides the most definitive, three-dimensional structural information for a molecule by mapping electron density in a single crystal. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles.

Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, and Torsion Angles

While specific crystallographic data for 3-Fluoro-2-methyl-5-nitrobenzoic acid is not publicly available, analysis of the closely related structural analog, 3-Fluoro-4-methylbenzoic acid , provides representative data for the expected geometric parameters of the substituted benzene ring and carboxylic acid moiety. researchgate.net In the solid state, these molecules typically form centrosymmetric dimers via hydrogen bonding between their carboxylic acid groups. researchgate.net

Representative Bond Lengths (from 3-Fluoro-4-methylbenzoic acid): researchgate.net

| Bond | Bond Length (Å) |

| C-F | 1.360 |

| C=O | 1.235 |

| C-O | 1.308 |

| C(ring)-C(carboxyl) | 1.481 |

| C-C (aromatic) | 1.379 - 1.396 |

Representative Bond Angles (from 3-Fluoro-4-methylbenzoic acid): researchgate.net

| Angle | Bond Angle (°) |

| F-C(ring)-C(ring) | 117.9 |

| C(ring)-C(ring)-C(carboxyl) | 120.2 |

| O=C-O | 122.0 (approx.) |

| O=C-C(ring) | 120.0 (approx.) |

| O-C-C(ring) | 118.0 (approx.) |

Representative Torsion Angle (from 3-Fluoro-4-methylbenzoic acid): researchgate.net

The planarity of the molecule is a key feature. The torsion angle, or dihedral angle, between the plane of the benzene ring and the plane of the carboxyl group is small, indicating a nearly coplanar arrangement.

| Torsion Angle | Angle (°) |

| C(ring)-C(ring)-C-O | 6.2 |

This near-coplanarity facilitates electronic conjugation between the aromatic ring and the carboxyl group. The introduction of the bulky nitro and methyl groups in 3-Fluoro-2-methyl-5-nitrobenzoic acid might lead to a slightly larger torsion angle due to steric hindrance.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The solid-state architecture of 3-Fluoro-2-methyl-5-nitrobenzoic acid is primarily dictated by a hierarchy of intermolecular forces, with hydrogen bonding playing the most dominant role. The crystal packing is anticipated to be a dense arrangement, optimized to maximize favorable intermolecular contacts.

Hydrogen Bonding: The most significant interaction governing the crystal structure is the hydrogen bonding between the carboxylic acid moieties. It is overwhelmingly common for benzoic acid derivatives to form centrosymmetric dimers in the solid state. quora.com In this arrangement, the carboxylic acid group of one molecule forms two strong O-H···O hydrogen bonds with the carboxylic acid group of an adjacent molecule, creating a robust eight-membered ring motif. This primary interaction is a powerful structure-directing force and is expected to be a central feature of the 3-Fluoro-2-methyl-5-nitrobenzoic acid crystal lattice.

Other Intermolecular Interactions: Beyond the principal hydrogen-bonded dimers, the crystal packing will be influenced by weaker, yet collectively significant, intermolecular forces. The presence of the nitro group, a strong electron-withdrawing group, and the electronegative fluorine atom introduce several possibilities for other interactions:

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also possible, further stabilizing the crystal packing.

Halogen Bonding: The fluorine atom, although the least polarizable of the halogens, can potentially participate in halogen bonding (C-F···O or C-F···N), where the electrophilic region of the fluorine atom interacts with a nucleophilic atom of a neighboring molecule.

π-π Stacking: The aromatic rings, influenced by the electron-withdrawing nitro group and the electron-donating methyl group, are likely to engage in π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing to the cohesion of the crystal lattice. In related nitro-substituted aromatic compounds, π-π stacking between inversion-related anions has been observed. nih.gov

The interplay of these various forces—the strong directional hydrogen bonding of the carboxylic acids and the weaker, more diffuse network of C-H···O, C-H···F, and π-π interactions—will define the specific three-dimensional arrangement of the molecules in the crystal.

Interactive Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | Primary structure-directing motif (dimer formation) |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O (Nitro/Carboxyl) | 3.0 - 3.5 | Secondary stabilization, influences packing |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | F (Fluoro) | 3.1 - 3.6 | Contributes to lattice energy |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes layered structures |

Polymorphism and Crystallization Behavior

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those like 3-Fluoro-2-methyl-5-nitrobenzoic acid which possess multiple functional groups capable of engaging in various intermolecular interactions. While no specific polymorphs of this compound have been documented in the reviewed literature, its structural features strongly suggest a propensity for polymorphic behavior.

The different polymorphs of a substance will exhibit distinct physical properties, including melting point, solubility, and stability, even though they are chemically identical. The formation of a particular polymorph is a delicate interplay of thermodynamic and kinetic factors during the crystallization process.

Factors Influencing Crystallization and Polymorphism:

Solvent: The polarity, hydrogen-bonding capability, and geometry of the solvent molecules can significantly influence which polymorph crystallizes. Solvents can interact with the solute molecules, stabilizing certain conformations or intermolecular interaction patterns over others, thereby directing the growth of a specific crystalline form. For instance, crystallization from a protic solvent like methanol (B129727) might lead to a different form than crystallization from an aprotic solvent like toluene (B28343).

Temperature: The temperature of crystallization and the rate of cooling affect the nucleation and growth kinetics. Different polymorphs may be thermodynamically stable at different temperatures. Rapid cooling often traps a kinetically favored, metastable form, whereas slow cooling allows the system to reach the thermodynamically most stable form.

Supersaturation: The level of supersaturation at which crystallization is initiated can determine which polymorph nucleates first.

Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorphic form or act as a template for the nucleation of another.

Given the potential for different arrangements of the hydrogen-bonding network and the various weak interactions, it is highly probable that 3-Fluoro-2-methyl-5-nitrobenzoic acid could be crystallized into multiple forms under different experimental conditions. The study of its crystallization from a range of solvents and at various temperatures would be necessary to fully explore its polymorphic landscape.

Interactive Table of Factors Affecting Polymorphism

| Factor | Influence on Crystallization | Potential Outcome |

| Solvent Choice | Alters solute-solvent interactions, affecting nucleation | Different polymorphs, solvates |

| Cooling Rate | Determines kinetic vs. thermodynamic control | Metastable vs. stable forms |

| Temperature | Affects the relative stability of polymorphs | Temperature-dependent phase transitions |

| Impurities | Can inhibit or template crystal growth | Favors one polymorph over another, or prevents crystallization |

Computational and Theoretical Investigations of 3 Fluoro 2 Methyl 5 Nitrobenzoic Acid

Electronic Properties and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

To fulfill the user's request, access to a dedicated computational chemistry study on 3-Fluoro-2-methyl-5-nitrobenzoic acid would be required. Without such a source, generating an article with the specified level of scientific detail and accuracy is not feasible while adhering to the strict content inclusions and exclusions.

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data.

Computational Vibrational Frequencies and Intensity Calculations

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G), the vibrational frequencies and corresponding intensities for 3-fluoro-2-methyl-5-nitrobenzoic acid can be calculated. These calculations would typically involve optimizing the molecule's geometry to an energy minimum and then computing the second derivatives of the energy with respect to the nuclear coordinates.

The resulting data would allow for the assignment of specific vibrational modes to the observed spectral peaks. For instance, characteristic stretching frequencies for the carbonyl group (C=O) of the carboxylic acid, the N-O bonds of the nitro group, and the C-F bond would be predicted. Such analyses have been successfully applied to similar molecules, like 4-methyl-3-nitrobenzoic acid, where DFT calculations have aided in the detailed assignment of vibrational modes. scirp.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3500-3700 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1750 | Strong |

| Nitro Group | Asymmetric NO₂ Stretch | 1500-1550 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1300-1350 | Medium |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method, often employed within DFT, is a common approach for calculating these parameters.

By modeling 3-fluoro-2-methyl-5-nitrobenzoic acid, one could predict the chemical shifts for the aromatic protons and carbons, as well as for the methyl and carboxylic acid groups. These theoretical values, when compared to experimental spectra, can confirm the molecular structure and help in the assignment of signals. For example, in related nitro-substituted aromatic compounds, the electron-withdrawing nature of the nitro group is known to significantly influence the chemical shifts of nearby nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10-12 | 165-175 |

| CH₃ | 2.0-2.5 | 15-25 |

| Aromatic CH | 7.5-8.5 | 120-150 |

| Aromatic C-F | - | 155-165 |

| Aromatic C-NO₂ | - | 145-155 |

Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in mapping the pathways of chemical reactions, providing insights into their feasibility and kinetics.

Transition State Characterization and Reaction Pathway Mapping

For reactions involving 3-fluoro-2-methyl-5-nitrobenzoic acid, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can identify the transition state structures. By locating the saddle point on the potential energy surface connecting reactants and products, the geometry of the transition state can be characterized.

This analysis would reveal the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a substitution reaction at the fluorine position, the transition state would likely feature a partially formed bond with the incoming nucleophile and a partially broken C-F bond.

Kinetic and Thermodynamic Parameters for Key Chemical Transformations

Once the stationary points (reactants, transition states, and products) on the reaction pathway are identified, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy, derived from the energy difference between the reactants and the transition state, is crucial for predicting the reaction rate.

Furthermore, thermodynamic properties such as the enthalpy and Gibbs free energy of the reaction can be computed to determine the spontaneity and equilibrium position of the transformation. These calculations provide a quantitative understanding of the chemical reactivity of 3-fluoro-2-methyl-5-nitrobenzoic acid.

Solvent Effects and Conformational Analysis

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can account for these effects.

A conformational analysis of 3-fluoro-2-methyl-5-nitrobenzoic acid would explore the different spatial arrangements of its substituents, particularly the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the orientation of the methyl and nitro groups.

By performing these calculations in the gas phase and in the presence of various solvents (using implicit or explicit solvent models), the relative stabilities of different conformers can be determined. For example, polar solvents might stabilize conformers with a larger dipole moment. This understanding is critical as the dominant conformation in a particular solvent can dictate the molecule's chemical and physical behavior. Studies on similar molecules have shown that transitioning from the gas phase to an aqueous solution can significantly alter the conformational landscape. nih.gov

Implicit and Explicit Solvent Models in Computational Studies

Implicit solvent models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into bulk solvent effects on properties like molecular orbital energies and electrostatic potential.

Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This method is computationally more intensive but allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) or Monte Carlo (MC) simulations are typically used in conjunction with explicit solvent models to sample a wide range of solvent configurations.

A comparative table illustrating the hypothetical application of these models to 3-Fluoro-2-methyl-5-nitrobenzoic acid is presented below. It is important to note that the data in this table is illustrative and not based on actual research findings.

Table 1: Hypothetical Comparison of Solvent Models for 3-Fluoro-2-methyl-5-nitrobenzoic Acid

| Parameter | Implicit Solvent Model (e.g., PCM) | Explicit Solvent Model (e.g., MD with TIP3P water) |

|---|---|---|

| Computational Cost | Low to Moderate | High |

| Representation of Solvent | Continuous dielectric medium | Individual solvent molecules |

| Key Insights | Bulk electrostatic effects, solvation energy | Specific hydrogen bonding, solvent structure around solute |

| Example Application | Calculation of pKa, reaction energetics in solution | Simulation of diffusion, detailed solvation shell analysis |

Conformational Landscape Exploration

A thorough exploration of the conformational landscape of 3-Fluoro-2-methyl-5-nitrobenzoic acid through computational methods has not been reported in the available literature. Such an investigation would involve identifying the various stable conformations (rotational isomers or rotamers) of the molecule and determining their relative energies.

The primary sources of conformational flexibility in 3-Fluoro-2-methyl-5-nitrobenzoic acid are the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the rotation of the methyl group. The orientation of the nitro and fluoro groups relative to the methyl and carboxylic acid groups would significantly influence the stability of different conformers due to steric and electronic effects.

Computational techniques like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more dihedral angles, are commonly used to explore the conformational landscape. The resulting energy profiles reveal the low-energy (stable) and high-energy (transition state) conformations.

The table below presents a hypothetical summary of a conformational analysis for 3-Fluoro-2-methyl-5-nitrobenzoic acid, illustrating the kind of data that such a study would generate. This data is purely for demonstrative purposes.

Table 2: Hypothetical Conformational Analysis of 3-Fluoro-2-methyl-5-nitrobenzoic Acid

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A | ~0° | 0.00 | Potential hydrogen bond between carboxylic acid H and ortho-F |

| B | ~180° | 1.50 | Steric repulsion between carboxylic acid OH and methyl group |

| C | ~90° | 5.20 | Transition state between A and B |

Further research in this area would be highly beneficial for a complete understanding of the chemical and physical properties of 3-Fluoro-2-methyl-5-nitrobenzoic acid.

Applications of 3 Fluoro 2 Methyl 5 Nitrobenzoic Acid in Advanced Organic Synthesis

Key Building Block for Complex Aromatic Systems

The structural framework of 3-fluoro-2-methyl-5-nitrobenzoic acid is particularly well-suited for the synthesis of intricate aromatic molecules. The interplay between its electron-withdrawing and donating groups, along with the specific positional arrangement, allows chemists to perform selective transformations to build elaborate structures.

3-Fluoro-2-methyl-5-nitrobenzoic acid is a fundamental precursor for creating a variety of highly substituted benzoic acid derivatives. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, providing a handle for further molecular elaboration. A primary example is its esterification to form methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.com This methyl ester is not just a simple derivative but a critical intermediate in multi-step synthetic sequences. chemicalbook.comgoogle.com

The synthesis of this methyl ester is a key initial step in the production of the anticancer agent Rucaparib. google.cominnospk.comacs.org The transformation of the carboxylic acid to its methyl ester facilitates subsequent reactions that would be incompatible with the acidic proton of the carboxylic acid. This initial modification is a crucial enabler for the construction of more complex molecules.

Table 1: Examples of Benzoic Acid Derivatives from 3-Fluoro-2-methyl-5-nitrobenzoic Acid This table is based on established chemical transformations.

| Derivative Name | Structure | Synthetic Transformation |

|---|---|---|

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate |  |

Esterification of the carboxylic acid group with methanol (B129727). |

The true utility of 3-fluoro-2-methyl-5-nitrobenzoic acid as a building block is demonstrated in its role in synthesizing advanced polyaromatic and polycyclic scaffolds. It is a cornerstone in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. innospk.comchemicalbook.com The synthesis of Rucaparib's complex azepinoindole core begins with methyl 5-fluoro-2-methyl-3-nitrobenzoate. acs.org

The synthetic route involves the condensation of the methyl ester with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which then undergoes reductive cyclization via hydrogenation to construct the indole ring system. acs.org This sequence transforms the initial substituted benzene (B151609) ring into a more complex, fused bicyclic indole structure, highlighting the pivotal role of the starting material in generating sophisticated polyaromatic systems.

Intermediate in Heterocyclic Chemistry

Heterocyclic compounds are central to medicinal chemistry and materials science. 3-Fluoro-2-methyl-5-nitrobenzoic acid is an important intermediate for accessing a range of nitrogen-containing heterocyclic systems, primarily through transformations involving its nitro and carboxylic acid functionalities.

The synthesis of various nitrogenous heterocycles from 3-fluoro-2-methyl-5-nitrobenzoic acid is predicated on the chemical reactivity of its functional groups. A key transformation is the reduction of the nitro group to an amine, yielding 3-amino-5-fluoro-2-methylbenzoic acid. chemicalbook.com This ortho-amino substituted benzoic acid is a classic precursor for building fused heterocyclic rings.

Benzimidazoles: While the direct condensation of an ortho-amino benzoic acid with reagents like carboxylic acids typically requires harsh conditions and can lead to decarboxylation, the corresponding ortho-phenylenediamine (which can be derived from the subject molecule) is a standard precursor. The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid, is a fundamental method for benzimidazole (B57391) synthesis. semanticscholar.org

Quinoxalinones: These structures can be synthesized from ortho-phenylenediamines by reacting them with α-keto acids or their esters. nih.gov The reduction of the nitro group and subsequent modification of the carboxylic acid in the parent molecule provides an entry into the necessary precursors for quinoxalinone formation.

Benzodiazepinediones: The synthesis of 1,4-benzodiazepine-2,5-diones has been achieved starting from anthranilic acids (2-aminobenzoic acids). researchgate.net The reduction of 3-fluoro-2-methyl-5-nitrobenzoic acid provides the corresponding 3-amino-5-fluoro-2-methylbenzoic acid, which contains the necessary structural motif to serve as a precursor for benzodiazepine-based structures.

Annulation and cyclization reactions are processes that form new rings onto an existing molecular scaffold. 3-Fluoro-2-methyl-5-nitrobenzoic acid and its derivatives are excellent substrates for such transformations, primarily due to the strategic placement of their functional groups.

The most critical step enabling these reactions is the reduction of the nitro group to a nucleophilic amino group. This amine, positioned ortho to a methyl group and meta to the carboxylic acid, can participate in intramolecular or intermolecular cyclization reactions. For instance, in the synthesis of the Rucaparib core, after the initial formation of the indole ring, subsequent steps involve the construction of a seven-membered lactam ring. acs.org This key cyclization step is a form of annulation that builds the final tricyclic scaffold of the drug. The specific substitution pattern of the original benzoic acid guides the regiochemistry of these ring-forming reactions, ensuring the correct assembly of the final complex molecule.

Utilisation in Radiochemistry for Labeled Compounds

The presence of a fluorine atom in 3-fluoro-2-methyl-5-nitrobenzoic acid makes it and its derivatives highly valuable in the field of radiochemistry, specifically for the synthesis of tracers for Positron Emission Tomography (PET). nih.govradiopaedia.org PET is a powerful molecular imaging technique that uses molecules labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F), to visualize and quantify physiological processes in the body. nih.gov

The PARP inhibitor Rucaparib, which is synthesized from a 3-fluoro-2-methyl-5-nitrobenzoic acid backbone, has been successfully labeled with ¹⁸F to create [¹⁸F]Rucaparib. acs.orgacs.orgnih.gov This radiotracer has been developed to non-invasively image PARP expression levels in tumors. nih.gov Such imaging can help in selecting patients who are most likely to benefit from PARP inhibitor therapy and for monitoring the drug's engagement with its target in vivo. nih.gov The synthesis of [¹⁸F]Rucaparib involves introducing the ¹⁸F isotope in the final steps of the synthesis, often through nucleophilic substitution on a suitable precursor. acs.orgacs.org The development of [¹⁸F]Rucaparib underscores the importance of fluorinated building blocks like 3-fluoro-2-methyl-5-nitrobenzoic acid in creating next-generation diagnostic tools for oncology. researchgate.netnih.gov

Chemical Methods for Isotopic Labeling (e.g., ¹⁸F incorporation)

Detailed experimental studies specifically documenting the ¹⁸F incorporation into 3-Fluoro-2-methyl-5-nitrobenzoic acid are not extensively available in peer-reviewed literature. However, the general principles of nucleophilic aromatic substitution (SNAr) reactions, commonly employed for the radiosynthesis of [¹⁸F]fluoroaromatic compounds, are applicable. The presence of the electron-withdrawing nitro group in the para-position to the fluorine atom would theoretically activate the ring towards nucleophilic attack by the [¹⁸F]fluoride ion.

The hypothetical reaction would proceed via a Meisenheimer complex, where the incoming [¹⁸F]fluoride attacks the carbon atom bearing the non-radioactive fluorine, leading to its substitution. The reaction conditions would typically involve a polar aprotic solvent and a phase-transfer catalyst to enhance the reactivity of the [¹⁸F]fluoride.

Table 1: Hypothetical Parameters for ¹⁸F Incorporation into a Precursor for 3-Fluoro-2-methyl-5-nitrobenzoic acid

| Parameter | Condition |

| Precursor | A diaryliodonium salt or a nitro-activated precursor |

| Radioisotope | [¹⁸F]Fluoride |

| Solvent | Acetonitrile, Dimethyl sulfoxide (DMSO) |

| Catalyst | Kryptofix 2.2.2 (K₂₂₂) with potassium carbonate |

| Temperature | 80-150 °C |

| Reaction Time | 10-30 minutes |

This table is illustrative and based on general methods for ¹⁸F-fluorination of activated aromatic systems.

Synthesis of Radiolabeled Precursors for Advanced Tracer Development

While direct evidence for the use of 3-Fluoro-2-methyl-5-nitrobenzoic acid in the synthesis of radiolabeled precursors is limited, its structural motifs are present in molecules developed for advanced medical imaging. The fluoronitrobenzoic acid core is a valuable synthon for creating bifunctional chelating agents or prosthetic groups that can be conjugated to biomolecules for targeted PET imaging.

The general strategy involves the initial radiosynthesis of an [¹⁸F]fluoro-containing building block, which is then coupled to a larger molecule of interest, such as a peptide or a small-molecule inhibitor. The carboxylic acid functionality of 3-Fluoro-2-methyl-5-nitrobenzoic acid provides a convenient handle for such conjugation reactions, typically through amide bond formation.

Precursor for Specialty Chemicals and Functional Materials

The combination of functional groups in 3-Fluoro-2-methyl-5-nitrobenzoic acid also lends itself to the synthesis of various specialty chemicals and functional materials.

Development of Agrochemical Intermediates

Currently, there is a lack of specific reports in the scientific literature detailing the application of 3-Fluoro-2-methyl-5-nitrobenzoic acid as a direct precursor for agrochemical intermediates. However, the presence of the fluorinated and nitrated benzene ring is a common feature in many modern herbicides and fungicides. The unique substitution pattern of this molecule could potentially be exploited to create novel agrochemical scaffolds with improved efficacy or metabolic stability.

Synthesis of Precursors for Optical Materials or Dyes

The synthesis of optical materials or dyes from 3-Fluoro-2-methyl-5-nitrobenzoic acid has not been extensively reported. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic system, which is a key consideration in the design of chromophores and fluorophores. Reduction of the nitro group to an amine would yield a fluorescent amino-fluoro-methylbenzoic acid derivative, which could serve as a building block for more complex dye structures.

Chemical Design of Functional Molecules for Structure-Activity Relationship Studies (non-biological focus)

Future Research Directions and Unexplored Avenues for 3 Fluoro 2 Methyl 5 Nitrobenzoic Acid

Development of Green and Sustainable Synthetic Routes

The current synthesis of 3-Fluoro-2-methyl-5-nitrobenzoic acid often involves harsh conditions, such as nitration using fuming nitric acid and concentrated sulfuric acid or oleum (B3057394). google.comchemicalbook.com These processes generate significant acid waste and can lead to the formation of undesired byproducts, complicating purification. google.com Future research should prioritize the development of more environmentally benign and sustainable synthetic protocols.

Key areas for investigation include:

Greener Nitration Systems: A significant drawback of current methods is the reliance on strong, corrosive acids. An alternative approach, successfully used for the synthesis of 5-methyl-2-nitrobenzoic acid, employs a mixture of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O). researchgate.net Exploring this or similar milder nitrating systems could dramatically reduce acid waste and improve the reaction's safety profile.